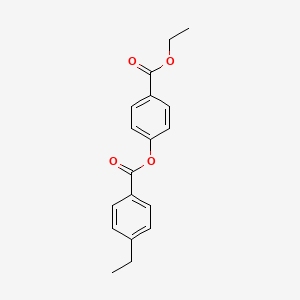
4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to an ethylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-(ethoxycarbonyl)phenylboronic acid with 4-ethylbenzoic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It finds applications in the production of polymers and other materials due to its ester functionality
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate involves its interaction with various molecular targets. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of carboxylic acids and alcohols. The pathways involved in these reactions are influenced by the electronic and steric properties of the ester groups .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxybenzoate: Similar in structure but lacks the additional phenyl ring.
4-Ethoxycarbonylphenylboronic acid: Contains a boronic acid group instead of the ethylbenzoate moiety.
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine: A piperazine derivative with an ethoxycarbonylphenyl group.
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate is unique due to its dual ester functionality, which allows for diverse chemical reactivity and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various research and industrial uses.
Properties
CAS No. |
90233-48-0 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl) 4-ethylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-3-13-5-7-15(8-6-13)18(20)22-16-11-9-14(10-12-16)17(19)21-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
CNUQRGNERMDVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


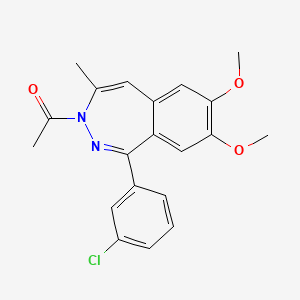
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
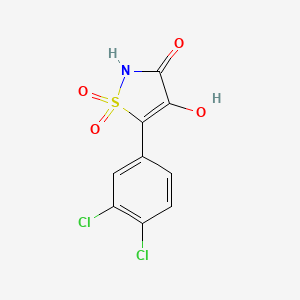
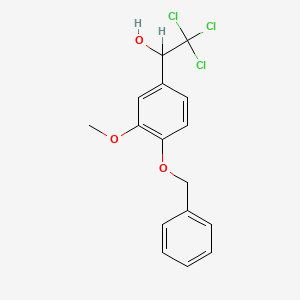
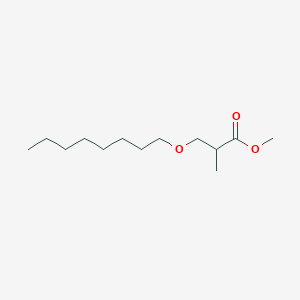

![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)

